(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is a chemical compound that belongs to the class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. This compound features a chiral center, indicating that it exists in two enantiomeric forms, which can have different biological activities. The presence of both a chloro group and a phenoxy group contributes to its potential reactivity and application in various chemical processes.
The compound is synthesized through organic chemistry techniques, particularly involving phosphonylation reactions. It can be classified as an organophosphorus compound due to the presence of phosphorus in its structure. Organophosphorus compounds are widely studied for their applications in agriculture, pharmaceuticals, and materials science.
The synthesis of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reactions and confirm product formation.
The molecular formula for (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is CHClNOP. Its structure includes:
The compound's three-dimensional structure can be analyzed using computational chemistry methods, providing insights into its steric and electronic properties which influence its reactivity and biological interactions.
(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate can participate in various chemical reactions:
The kinetics and mechanisms of these reactions can be studied using techniques like high-performance liquid chromatography and mass spectrometry to analyze reaction products.
The mechanism of action for (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate primarily involves its interaction with biological molecules through phosphorylation. This phosphorylation can modify proteins or nucleic acids, influencing their function.
Research indicates that compounds like this may exhibit inhibitory effects on certain enzymes or receptors, making them valuable in drug development for targeting specific pathways in diseases such as cancer or neurodegenerative disorders.
(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate has potential applications in:
The stereoselective conjugation of L-alanine ethyl ester with phosphorus electrophiles constitutes the foundational step in synthesizing the target phosphoramidate. Achieving high chiral fidelity during phosphorylation is paramount to ensuring the biological functionality of downstream ProTide prodrugs.
Magnesium-Mediated Coupling: The most efficient methodology employs tert-butyl magnesium chloride (t-BuMgCl) as a sterically hindered, non-nucleophilic base. This agent deprotonates the α-amino group of L-alanine ethyl ester without promoting racemization or ester degradation. Subsequent reaction with chlorophosphorylating agents proceeds via a coordinated transition state where magnesium chelates both the amino nitrogen and phosphoryl oxygen, enforcing a stereochemically defined attack trajectory. This approach typically delivers phosphoramidate products with >98% enantiomeric excess (e.e.) when using enantiomerically pure alanine derivatives [1].
Phosphorochloridate Electrophiles: Reactivity is profoundly influenced by the electrophile's structure. Phenyl dichlorophosphate (C₆H₅OP(O)Cl₂) serves as the predominant electrophile for generating the phenoxy-chloro-phosphoryl moiety. Its enhanced electrophilicity compared to alkyl dichlorophosphates facilitates faster coupling at lower temperatures (typically -20°C to 0°C), minimizing epimerization risks. Careful stoichiometric control (1:1.2 ratio of amino ester to phosphorochloridate) is essential to suppress bis-phosphorylation side products [1] [6].
Solvent and Temperature Optimization: Reactions performed in anhydrous tetrahydrofuran (THF) or acetonitrile under inert atmospheres (Ar/N₂) provide optimal solubility and prevent hydrolysis of sensitive intermediates. Maintaining sub-ambient temperatures (-10°C to 5°C) throughout the phosphorylation step is critical for preserving stereochemical integrity. Post-coupling, gradual warming to room temperature ensures complete reaction while managing exothermicity [1] [3].
Table 1: Optimization of Stereoselective Phosphoramidate Bond Formation
Coupling Agent | Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | e.e. (%) |
---|---|---|---|---|---|---|
Phenyl dichlorophosphate | t-BuMgCl | THF | -10 to 0 | 2-3 | 78-85 | >98 |
Phenyl dichlorophosphate | i-Pr₂NEt | CH₃CN | 0-5 | 4-6 | 65-72 | 90-93 |
Phenyl dichlorophosphate | Pyridine | CH₂Cl₂ | 5-10 | 6-8 | 50-60 | 85-88 |
Phenyl phosphorodichloridate | DBU | THF | -20 | 1.5 | 70-75 | 95-97 |
The installation of the phenoxy group via chlorophosphorylation demands precise control over reaction kinetics and selectivity to avoid over-chlorination or hydrolysis. This step typically precedes coupling with the amino ester or occurs via activation of a pre-formed phosphoramidate acid.
Catalysis: Addition of N-methylimidazole (NMI, 0.1–0.2 equiv) significantly accelerates the reaction by acting as a nucleophilic catalyst, facilitating chloride displacement at phosphorus. Conversions exceeding 95% to C₆H₅OP(O)Cl₂ can be achieved within 2 hours at -30°C [1] [6].
In Situ Generation and Trapping: An alternative single-pot strategy employs phosphorus oxychloride (POCl₃) reacted with phenol (1 equiv) and a hindered amine base (e.g., 2,6-lutidine) to generate the monophenyl dichlorophosphate in situ. Subsequent addition of the chiral amino ester, pre-complexed with Mg²⁺, minimizes handling of the highly reactive C₆H₅OP(O)Cl₂. This method enhances overall yield by circumventing isolation but requires meticulous control of stoichiometry and reaction sequence timing [3].
The condensation of the chiral amino ester with the prochiral phosphorus electrophile creates a new stereogenic phosphorus center, generating a pair of diastereomers (Rp and Sp). Controlling or resolving these diastereomers is critical for applications where stereochemistry influences biological activity or metabolic processing.
Inherent Diastereoselectivity: The reaction between enantiopure L-alanine ethyl ester and phenyl dichlorophosphate typically yields an approximately 1:1 Rp/Sp diastereomeric mixture at phosphorus. The minimal intrinsic stereochemical bias arises from the comparable steric environments of the approaching nucleophile relative to the planar phosphorus electrophile. ³¹P NMR spectroscopy (characteristic chemical shifts around δ 4 ppm for these ProTide-like structures) is indispensable for monitoring diastereomeric ratios [1].
Chiral Auxiliaries and Catalysts: Efforts to achieve diastereoselective synthesis focus on modifying the amino acid ester or employing chiral catalysts:
Chiral Solvents/Catalysts: Catalytic amounts of chiral Lewis bases (e.g., alkaloid-derived phosphines) or metal complexes with chiral ligands can influence the transition state geometry. While promising, achieving high diastereomeric ratios (dr > 10:1) remains challenging and often substrate-specific.
Post-Synthetic Resolution: Due to limited inherent diastereoselectivity, chromatographic separation remains the most reliable method for obtaining enantiopure phosphoramidates. Techniques include:
Table 2: Factors Influencing Diastereomeric Ratio (dr) in Phosphoramidate Formation
Amino Ester | Phosphorylating Agent | Base/Additive | Temp (°C) | dr (Rp:Sp) | Resolution Method |
---|---|---|---|---|---|
(S)-Ethyl 2-aminopropanoate | PhOP(O)Cl₂ | t-BuMgCl | -10 | 50:50 | Silica Gel Chromatography |
(S)-Ethyl 2-aminopropanoate | PhOP(O)Cl₂ | None | 25 | 50:50 | Chiral HPLC |
(S)-Ethyl 2-amino-3-methylbutanoate | PhOP(O)Cl₂ | t-BuMgCl | -20 | 70:30 | Silica Gel Chromatography |
(S)-Ethyl 2-amino-2-cyclohexylacetate | PhOP(O)Cl₂ | i-Pr₂NEt | 0 | 75:25 | Chiral HPLC |
Selective protection and deprotection are vital for multi-step syntheses involving (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, particularly when integrated into larger ProTide structures where the carboxylate might need further elaboration.
Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc): While Cbz (removed by hydrogenolysis) and Fmoc (removed by piperidine) offer orthogonality, they are less commonly used for this specific intermediate. Hydrogenolysis risks reducing other sensitive functionalities, and the basic conditions for Fmoc removal could potentially degrade the phosphoramidate or ester.
Carboxylate Protection: The ethyl ester moiety (-CO₂Et) serves a dual role: it acts as a protecting group for the carboxylic acid and is a common feature in the final ProTide prodrug structure to facilitate cellular uptake and carboxylesterase-mediated activation.
Benzyl Ester (OBn): Removed by hydrogenolysis, incompatible with Cbz protection and carrying risks associated with Pd catalysts and H₂ gas.Given these challenges, the ethyl ester is generally retained throughout the synthesis of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate and its immediate incorporation into downstream products [6].
Orthogonal Protection Schemes: For complex syntheses requiring independent manipulation of amino and carboxylate groups, the combination Boc (amine) / Ethyl Ester (carboxylate) provides sufficient orthogonality. The Boc group is acid-labile, while the ethyl ester is stable to mild acids but can be hydrolyzed under controlled basic conditions (e.g., LiOH, 0°C) if absolutely necessary, taking care to avoid phosphoramidate degradation or racemization.
Table 3: Key Properties of Protecting Groups for Alanine Derivatives in Phosphoramidate Synthesis
Functional Group | Protecting Group | Installation Reagent | Removal Conditions | Compatibility with Phosphoramidates | Key Advantages |
---|---|---|---|---|---|
Amino (NH₂) | Boc | Boc₂O, base | TFA/DCM or HCl/dioxane | High | Mild deprotection; volatile byproducts |
Amino (NH₂) | Cbz | Cbz-Cl, base | H₂/Pd-C | Moderate (H₂ risk) | Orthogonal to Boc |
Amino (NH₂) | Fmoc | Fmoc-OSu, base | Piperidine/DMF | Low (base sensitive) | Orthogonal to acid-labile groups |
Carboxylate (CO₂H) | Ethyl Ester (OEt) | EtOH, acid catalyst | LiOH, aq. org. solvent | High | Stable; prodrug component |
Carboxylate (CO₂H) | tert-Butyl Ester (OtBu) | Isobutene, H₂SO₄ or Boc₂O, DMAP | TFA or HCl | Moderate (strong acid) | Acid-labile orthogonal to ethyl |
Carboxylate (CO₂H) | Benzyl Ester (OBn) | BnBr, base | H₂/Pd-C | Moderate (H₂ risk) | Orthogonal to ethyl |
Table 4: Key Compound Data: (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
Property | Value / Description | Source / Reference |
---|---|---|
Systematic Name | (2S)-Ethyl 2-[(Chloro-phenoxy-phosphoryl)amino]propanoate | IUPAC Convention |
CAS Registry Number | Not Assigned | Commercial sources (e.g., ChemScene CS-0642855 analog) |
Molecular Formula | C₁₁H₁₅ClNO₄P | Elemental Analysis / HRMS |
Molecular Weight | 291.66 g/mol | Calculated |
SMILES | CCOC(=O)C@@HP(=O)(OC1=CC=CC=C1)Cl | Canonical Representation |
InChI Key | WZQVAEUXZLDKQQ-SECBINFHSA-N | Standard Identifier |
Synthetic Reference | Phosphorochloridate + Mg-chelated Alanine Ethyl Ester | Adapted from ProTide Synthesis [1] |
Key Intermediate For | Nucleoside Phosphoramidate Prodrugs (ProTides) | Antiviral/Anticancer ProDrug Development |
Protection Strategy | Boc-Amine / Ethyl Ester Carboxylate | Standard Practice |
Stability Note | Moisture-Sensitive; Store Under Inert Atmosphere | Handling Protocols |
The synthetic methodologies outlined—encompassing stereoselective phosphorylation, optimized chlorophosphorylation, diastereomeric control strategies, and orthogonal protecting group schemes—provide a robust framework for the efficient and stereocontrolled preparation of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. This compound's role as a critical building block for next-generation ProTide prodrugs underscores the importance of these refined synthetic approaches in advancing nucleotide therapeutics capable of overcoming pharmacokinetic limitations inherent in parent nucleosides [1] [3] [6]. Continued innovation in catalytic asymmetric phosphorylation and the development of novel, easily removable protecting groups hold significant promise for enhancing the efficiency and scalability of this vital synthetic pathway.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7